2-(Oxane-4-sulfonyl)propanoic acid

Description

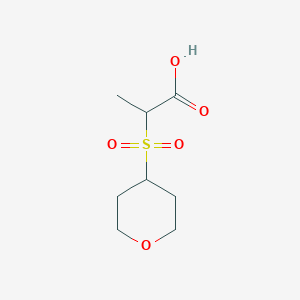

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxan-4-ylsulfonyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5S/c1-6(8(9)10)14(11,12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQIJVLDVMGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301220501 | |

| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-09-1 | |

| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Tetrahydro-2H-pyran-4-yl)sulfonyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301220501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies

Direct Synthetic Approaches to 2-(Oxane-4-sulfonyl)propanoic Acid

Direct synthesis of the target molecule involves the sequential or convergent assembly of its core components: the sulfonylated oxane moiety and the propanoic acid side chain.

The formation of the key oxane-4-sulfonyl intermediate is a critical step. A plausible and common method for creating such a sulfonyl group is through the oxidation of a corresponding thiol or sulfide.

A likely precursor for this transformation is tetrahydro-2H-pyran-4-thiol (oxane-4-thiol). The synthesis of this thiol can be achieved from commercially available starting materials such as tetrahydro-2H-pyran-4-ol. The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide.

Once the thiol is obtained, it can be oxidized to the corresponding sulfonic acid or a salt thereof. Strong oxidizing agents are typically employed for this transformation. For instance, oxidation of thiols to sulfonic acids can be achieved using reagents like hydrogen peroxide, potassium permanganate, or nitric acid under controlled conditions. A related patent describes the preparation of alkane sulfonic acids by the oxidation of β-(alkyl mercapto) ethanol (B145695) using nitric acid. google.com This general principle can be applied to the synthesis of oxane-4-sulfonic acid.

Alternatively, the sulfonyl group can be introduced via nucleophilic substitution on a 4-halo-oxane with a sulfite (B76179) salt, followed by oxidation if necessary.

Table 1: Key Intermediates and Reagents for Sulfonylated Oxane Construction

| Precursor/Intermediate | Reagent/Reaction Type | Product |

| Tetrahydro-2H-pyran-4-ol | Tosylation, Halogenation | 4-O-Tosyl-oxane, 4-Halo-oxane |

| 4-Halo-oxane | Sodium hydrosulfide | Tetrahydro-2H-pyran-4-thiol |

| Tetrahydro-2H-pyran-4-thiol | Oxidation (e.g., HNO₃, H₂O₂) | Oxane-4-sulfonic acid |

With the sulfonylated oxane moiety in hand, the next crucial step is the introduction of the propanoic acid side chain. A common and effective method for forming the carbon-sulfur bond of the sulfone and installing the propanoic acid is through the alkylation of a sulfinate salt.

The oxane-4-sulfonic acid or its corresponding sulfonyl chloride can be reduced to the oxane-4-sulfinate salt. This sulfinate is a potent nucleophile that can react with an appropriate electrophile containing the propanoic acid backbone. A suitable electrophile would be a 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate. The reaction would proceed via an S_N2 mechanism, where the sulfinate displaces the bromide to form the carbon-sulfur bond, yielding the ethyl ester of the target compound.

Subsequent hydrolysis of the resulting ester under either acidic or basic conditions would then yield the final product, this compound. For example, a general method for the synthesis of a different propanoic acid derivative involved the hydrolysis of a methyl ester using potassium hydroxide (B78521) in methanol. organic-chemistry.org

An alternative approach involves the direct alkylation of a sulfone. Research has shown the feasibility of α-alkylation of sulfones using alcohols catalyzed by a manganese pincer complex, which could represent a more atom-economical, albeit challenging, route. acs.org

Table 2: Reagents for Propanoic Acid Side Chain Introduction

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| Oxane-4-sulfinate salt | Ethyl 2-bromopropanoate | Nucleophilic Substitution | Ethyl 2-(oxane-4-sulfonyl)propanoate |

| Ethyl 2-(oxane-4-sulfonyl)propanoate | Acid or Base | Hydrolysis | This compound |

Synthesis through Precursor Derivatization

The synthesis of this compound can also be envisioned through the chemical modification of a closely related precursor molecule. For instance, a precursor containing a different functional group at the 2-position of the propanoic acid chain could be converted to the desired carboxylic acid.

One hypothetical route could start from a precursor with a nitrile group, 2-(oxane-4-sulfonyl)propanenitrile. The hydrolysis of the nitrile group under strong acidic or basic conditions would furnish the carboxylic acid. The synthesis of the nitrile precursor itself could be achieved by reacting the oxane-4-sulfinate with 2-bromopropionitrile.

Another potential precursor could be a molecule where the oxane ring contains a functional group that can be converted to the sulfonyl moiety. For example, starting with a commercially available derivative like (tetrahydro-2H-pyran-4-yl)methanol, one could first introduce the propanoic acid side chain at the hydroxyl group via an ether linkage, and then perform a series of transformations to introduce the sulfonyl group at a different position on the ring, although this would be a more convoluted approach.

Asymmetric Synthesis of Enantiopure this compound

The target molecule possesses a stereocenter at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two enantiomers. The preparation of enantiopure forms is often crucial for applications in pharmacology. While specific methods for the asymmetric synthesis of this compound have not been detailed in the literature, general strategies for asymmetric synthesis can be proposed.

One common approach involves the use of a chiral auxiliary. A chiral alcohol could be esterified with 2-bromopropanoic acid. The resulting chiral ester could then be reacted with the oxane-4-sulfinate. The presence of the chiral auxiliary would induce diastereoselectivity in the nucleophilic substitution reaction, leading to a diastereomeric mixture that could be separated by chromatography. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target acid.

Another strategy is asymmetric catalysis. A catalytic asymmetric alkylation of a suitable pronucleophile with an oxane-4-sulfonyl-containing electrophile in the presence of a chiral catalyst could establish the stereocenter. For example, Lewis acid-catalyzed asymmetric additions have been used to create chiral centers in similar molecules. nih.gov

Finally, enzymatic resolution could be employed. A racemic mixture of an ester derivative of this compound could be subjected to a lipase, which would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as potential decarboxylation under specific conditions.

2-(Oxane-4-sulfonyl)propanoic acid can undergo esterification to form the corresponding esters. This reaction is typically acid-catalyzed and involves the reaction of the carboxylic acid with an alcohol. nih.govorganic-chemistry.org The reactivity of the carboxylic acid in esterification can be influenced by the presence of the α-sulfonyl group. While the sulfonyl group is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, steric hindrance from this bulky group might slow down the reaction rate compared to unsubstituted propanoic acid. rsc.org The choice of catalyst and reaction conditions is critical for achieving high yields.

Similarly, amidation of this compound to form amides is a feasible transformation. Direct reaction with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. organic-chemistry.org More efficient amide formation is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.orgacs.org

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 2-(oxane-4-sulfonyl)propanoate or Ethyl 2-(oxane-4-sulfonyl)propanoate |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine (e.g., Ammonia, primary or secondary amine) | 2-(Oxane-4-sulfonyl)propanamide |

| Amidation | Amine, Coupling Agent (e.g., DCC), Solvent (e.g., DMF) | N-substituted 2-(oxane-4-sulfonyl)propanamide |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that is highly dependent on the structure of the carboxylic acid. For simple aliphatic carboxylic acids, decarboxylation is generally difficult and requires harsh conditions. The presence of an electron-withdrawing group at the β-position, such as in β-keto acids, significantly facilitates decarboxylation upon heating. organicreactions.orgrsc.orgorganic-chemistry.orgresearchgate.net

In the case of this compound, the sulfonyl group is at the α-position. While the sulfonyl group is strongly electron-withdrawing, it does not promote decarboxylation in the same way a β-carbonyl group does. Therefore, simple thermal decarboxylation of this compound is not expected to be a facile process. youtube.com Specific and more forcing conditions, such as those used in certain radical-mediated decarboxylations, might be necessary to effect this transformation. chemeurope.com

Transformations of the Sulfonyl Group

The sulfonyl group is generally a stable and robust functional group. Its transformations primarily involve modifications at the sulfur center, which are challenging, and cleavage of the carbon-sulfur bonds, a process known as desulfonylation.

Direct nucleophilic substitution at the sulfur atom of a sulfone is a difficult process. rsc.orgrsc.org The sulfur atom in a sulfonyl group is sterically hindered and electronically deactivated towards nucleophilic attack. Homolytic substitution reactions at the sulfonyl sulfur are also known to be extremely slow. rsc.orgrsc.org Therefore, modifications and substitutions directly at the sulfonyl center of this compound are not common transformation pathways under standard laboratory conditions.

Desulfonylation, the removal of the sulfonyl group, is a more common and synthetically useful transformation of sulfones. organicreactions.orgwikipedia.orgthieme-connect.com This process typically involves reductive cleavage of one of the carbon-sulfur bonds. A variety of reducing agents can be employed for this purpose, including active metals like sodium amalgam or samarium(II) iodide, and tin hydrides. wikipedia.org The choice of reducing agent can influence the outcome of the reaction. Reductive desulfonylation of this compound would lead to the formation of propanoic acid.

The Julia-Lythgoe olefination is a well-known reaction that utilizes α-sulfonyl carbanions to form alkenes. organic-chemistry.orgwikipedia.orgnumberanalytics.com While this reaction involves the removal of the sulfonyl group, it requires the initial deprotonation at the α-carbon and subsequent reaction with a carbonyl compound, followed by reductive elimination. The presence of the acidic carboxylic proton in this compound would likely interfere with the initial deprotonation step, making the direct application of the Julia-Lythgoe olefination challenging without prior protection of the carboxylic acid.

| Reaction | Reagents and Conditions | Product |

| Reductive Desulfonylation | Sodium amalgam (Na/Hg), Methanol | Propanoic acid |

| Reductive Desulfonylation | Samarium(II) iodide (SmI₂), HMPA | Propanoic acid |

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated cyclic ether. It is generally a stable and unreactive ring system, which is why it is often used as a protecting group in organic synthesis. chemeurope.comwikipedia.org Its stability is attributed to the low ring strain compared to smaller cyclic ethers like oxiranes and oxetanes.

Ring-opening reactions of the oxane ring typically require harsh conditions, such as treatment with strong acids (e.g., HBr, HI). youtube.com Under these conditions, the ether oxygen is protonated, followed by nucleophilic attack of the conjugate base, leading to the cleavage of a carbon-oxygen bond. In the context of this compound, the presence of the carboxylic acid and sulfonyl groups could potentially influence the reactivity of the oxane ring, although the ring is expected to remain intact under most standard reaction conditions used to modify the other functional groups. Reductive cleavage of the oxane ring is also possible but typically requires strong reducing agents like lithium aluminum hydride, which would also reduce the carboxylic acid.

Functionalization of the Oxane Ring

Functionalization of the saturated oxane ring in this compound presents a synthetic challenge due to the lack of reactive sites. However, radical-based reactions can be a viable strategy. For instance, free radical halogenation could introduce a halogen atom onto the oxane ring, which could then serve as a handle for further synthetic modifications. The position of halogenation would be dictated by the relative stability of the resulting carbon-centered radical.

Another approach could involve the oxidation of the C-H bonds on the oxane ring to introduce carbonyl or hydroxyl groups. Such transformations often require potent oxidizing agents and may lack selectivity.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple functional groups in this compound—the carboxylic acid, the sulfonyl group, and the oxane ring—raises important questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when treating this compound with a reducing agent, the choice of reagent will determine whether the carboxylic acid or the sulfonyl group is reduced. Similarly, in esterification reactions, the carboxylic acid is expected to react selectively over the sulfonyl group or the ether linkage of the oxane ring.

Regioselectivity , on the other hand, pertains to the preferential formation of one constitutional isomer over another. In the context of ring-opening reactions of the oxane ring, the site of nucleophilic or electrophilic attack will determine the final product. The electronic influence of the sulfonyl group is expected to play a significant role in directing this selectivity. For instance, in a nucleophilic ring-opening, the attack might be directed to the carbon atom further away from the electron-withdrawing sulfonyl group due to lesser steric hindrance and electronic repulsion.

The interplay of these factors is crucial for the controlled chemical transformation of this compound and the synthesis of its derivatives.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

A complete ¹H and ¹³C NMR analysis of 2-(Oxane-4-sulfonyl)propanoic acid would provide the chemical shifts, multiplicities (splitting patterns), and integration values for each unique proton and carbon environment. This data would confirm the presence of the oxane ring, the propanoic acid moiety, and the sulfonyl linker. However, specific spectral data with assigned chemical shifts and coupling constants for this compound are not available in the reviewed literature.

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

Table 2: Predicted ¹³C NMR Data for this compound

| Atom No. | Predicted Chemical Shift (ppm) |

|---|

Two-Dimensional NMR Techniques for Connectivity and Proximity

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY spectra would reveal proton-proton coupling networks, while HSQC and HMBC would establish direct and long-range carbon-proton correlations. No such experimental data has been published for this compound.

Chiral NMR for Enantiomeric Excess Determination

The propanoic acid moiety of this compound contains a chiral center at the second carbon. Chiral NMR spectroscopy, using chiral solvating or derivatizing agents, would be the definitive method to determine the enantiomeric excess of a synthesized sample. This is particularly important for applications where stereochemistry is critical. As with other NMR data, specific studies applying chiral NMR to this compound are not found in the literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic absorptions for the sulfonyl group (S=O stretching), the carboxylic acid group (O-H and C=O stretching), and the C-O-C ether linkage of the oxane ring. While predicted ranges for these functional groups are well-established, specific experimental IR and Raman spectra for this compound are not documented.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | 1725-1700 |

| S=O (Sulfonyl) | 1350-1300 and 1160-1120 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₄O₅S). Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure by identifying characteristic losses of fragments such as the carboxylic acid group or parts of the oxane ring. No experimental mass spectrometry data, including high-resolution measurements or fragmentation analysis, has been published for this compound.

Fragmentation Pathways and Structural Insights

In the absence of experimental mass spectra for this compound, its fragmentation pathways under mass spectrometric conditions can be predicted based on the known behavior of related compounds, such as carboxylic acids and sulfones.

Upon ionization, the molecular ion [M]⁺• is expected to undergo a series of fragmentation reactions, providing valuable structural information. Key anticipated fragmentation pathways include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the COOH group (45 Da), leading to the formation of a prominent fragment ion.

Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another characteristic fragmentation pathway for carboxylic acids.

Cleavage of the C-S Bond: The bond between the propanoic acid moiety and the sulfonyl group is a likely site of cleavage. This could result in fragments corresponding to the oxane-sulfonyl cation or the 2-propanoic acid radical, and vice-versa.

Fragmentation of the Oxane Ring: The oxane ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like C₂H₄O or C₃H₆O.

McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. However, in this specific molecule, this rearrangement is less likely to be a dominant pathway due to the substitution pattern.

The analysis of these fragment ions and their relative abundances would allow for a detailed reconstruction of the molecule's structure, confirming the connectivity of the oxane ring, the sulfonyl group, and the propanoic acid chain.

Table 1: Predicted Mass Spectrometric Fragments of this compound

| Predicted Fragment Ion | Proposed Neutral Loss | m/z |

| [C₇H₁₃O₃S]⁺ | COOH | 177 |

| [C₇H₁₄O₃S]⁺• | CO₂ | 178 |

| [C₆H₁₁O₂S]⁺ | CH₃CHCOOH | 147 |

| [C₂H₅O₂]⁺ | C₆H₉O₃S | 61 |

| [C₅H₉O]⁺ | C₃H₅O₄S | 85 |

Optical Spectroscopy for Chiral Properties (e.g., Circular Dichroism)

The presence of a chiral center at the second carbon of the propanoic acid moiety, which is bonded to four different groups (a hydrogen atom, a methyl group, a carboxyl group, and the oxane-4-sulfonyl group), means that this compound can exist as a pair of enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While no experimental CD spectra for this compound are currently available, it is expected that the individual enantiomers would exhibit mirror-image CD spectra.

The sign and magnitude of the Cotton effects in the CD spectrum are determined by the spatial arrangement of the chromophores relative to the chiral center. The primary chromophores in this molecule are the carbonyl group of the carboxylic acid and the sulfonyl group. The interaction of these groups with the chiral center would give rise to characteristic CD signals.

Theoretical calculations of the CD spectrum could be employed to predict the spectral features of each enantiomer and could potentially be used to assign the absolute configuration of a synthesized or isolated sample by comparing the experimental spectrum with the calculated ones. The study of the chiral properties of this molecule is crucial for any potential applications in fields where stereochemistry plays a critical role.

Theoretical and Mechanistic Investigations

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanics serve as powerful tools to predict and understand the behavior of molecules at the atomic and electronic levels. For 2-(Oxane-4-sulfonyl)propanoic acid, these studies would provide fundamental insights into its intrinsic properties.

Electronic Structure and Molecular Properties

The electronic structure dictates the chemical reactivity and physical properties of a molecule. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be employed to determine key electronic properties.

Key Molecular Properties to be Investigated:

| Property | Description | Potential Insights for this compound |

| Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. | The energy and shape of the HOMO and LUMO would indicate the molecule's susceptibility to nucleophilic or electrophilic attack. |

| Electron Density | Describes the probability of finding an electron in a particular region of the molecule. | Would reveal the distribution of charge and identify electron-rich and electron-poor regions. |

| Electrostatic Potential | Maps the electrostatic potential onto the electron density surface, indicating regions of positive and negative potential. | Would highlight sites prone to electrostatic interactions, guiding the understanding of its intermolecular behavior. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The magnitude and direction of the dipole moment would influence its solubility and interactions with polar solvents. |

Conformational Analysis and Potential Energy Surfaces

Due to the presence of flexible single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

A potential energy surface (PES) would be generated by systematically varying the key dihedral angles of the molecule and calculating the corresponding energy. This would allow for the identification of local and global energy minima, which correspond to stable conformers, and the energy barriers between them. For this compound, the key torsions to investigate would be around the C-S and C-C bonds of the propanoic acid chain and the orientation of the oxane ring.

Mechanistic Studies of Reactions Involving this compound

Mechanistic studies would focus on elucidating the step-by-step processes of chemical reactions involving this compound. This involves identifying intermediates, transition states, and the factors that control the reaction rate and outcome.

Reaction Pathway Mapping and Transition State Characterization

For any given reaction, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the transition states—the highest energy points along the reaction coordinate. Characterizing these transition states through frequency calculations (confirming a single imaginary frequency) is essential. This information would reveal the detailed mechanism, for instance, in the deprotonation of the carboxylic acid or in substitution reactions at the sulfonyl group.

Kinetic and Thermodynamic Aspects of Transformations

By calculating the energies of reactants, products, and transition states, key kinetic and thermodynamic parameters can be determined.

Key Kinetic and Thermodynamic Parameters:

| Parameter | Description | Significance for this compound Reactions |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy implies a faster reaction rate. |

| Reaction Energy (ΔE) | The difference in energy between the products and the reactants. | A negative ΔE indicates an exothermic reaction, while a positive ΔE indicates an endothermic reaction. |

| Rate Constants (k) | Proportionality constant relating the rate of a reaction to the concentration of reactants. | Can be estimated using transition state theory, providing a quantitative measure of reaction speed. |

Intermolecular Interactions and Supramolecular Chemistry Modeling

The study of intermolecular interactions is crucial for understanding how this compound molecules interact with each other and with other molecules, such as solvents or biological targets.

Modeling techniques, such as molecular dynamics simulations, would be employed to simulate the behavior of multiple molecules of this compound over time. This would provide insights into its aggregation behavior, the formation of hydrogen bonds (e.g., between the carboxylic acid groups), and other non-covalent interactions. Understanding these interactions is key to predicting its physical state, solubility, and potential to form larger, organized supramolecular structures. For example, the carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and the sulfonyl and oxane groups also contain oxygen atoms capable of acting as hydrogen bond acceptors.

Applications in Advanced Organic Synthesis and Material Science

2-(Oxane-4-sulfonyl)propanoic Acid as a Chiral Building Block

The inherent chirality of a molecule is a critical attribute that dictates its biological activity and its utility in asymmetric synthesis. This compound possesses a stereocenter at the C2 position of the propanoic acid chain, rendering it a chiral molecule. The availability of specific enantiomers, such as the (S)-enantiomer, underscores its potential as a chiral building block.

Chiral sulfones, in general, are recognized as valuable structural motifs in a variety of biologically active compounds and are employed as intermediates in the synthesis of complex molecules. rsc.org The sulfone group, being a strong electron-withdrawing group, can influence the reactivity of adjacent functional groups, a property that is highly valuable in stereoselective transformations. While specific applications of this compound in asymmetric synthesis are not yet extensively documented in peer-reviewed literature, the established utility of other chiral β-sulfonyl carboxylic acids provides a strong indication of its potential. nih.gov For instance, chiral sulfinyl compounds, which are closely related to sulfones, are widely used as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds. nih.gov

The synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has demonstrated that the stereochemistry at the C2 position of a propanoic acid backbone can significantly impact the biological activity of the final compound. researchgate.net This highlights the importance of having access to enantiomerically pure building blocks like this compound for the development of new therapeutic agents. The oxane (tetrahydropyran) ring within the structure is also a privileged scaffold in medicinal chemistry, often found in potent drug molecules. nih.govresearchgate.net

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₅S |

| IUPAC Name | This compound |

| Chirality | Exists as enantiomers (e.g., (S)-enantiomer) |

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving resources. The bifunctional nature of this compound, possessing both a carboxylic acid and a sulfone-activated methylene (B1212753) group, makes it a promising candidate for such reactions.

While direct examples of this compound in MCRs are not readily found in current literature, the reactivity of its constituent functional groups is well-established in this context. Carboxylic acids are common components in a variety of MCRs. Similarly, compounds with activated methylene groups adjacent to sulfone moieties are known to participate in various carbon-carbon bond-forming reactions.

Cascade reactions involving the formation of sulfonylated tetrahydropyrans have been reported, demonstrating the feasibility of constructing the core structure of this molecule in a streamlined fashion. rsc.org For instance, a one-pot synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans has been achieved through a DABCO-promoted intramolecular Michael addition followed by intramolecular alkylation. rsc.org Furthermore, radical-initiated cascade reactions have been developed for the synthesis of various carbo- and heterocycles, and the principles of these reactions could potentially be applied to substrates like this compound. acs.org

Design and Synthesis of Complex Molecular Architectures

The unique combination of a hydrophilic oxane ring and a functionalized propanoic acid side chain makes this compound an attractive building block for the design and synthesis of complex molecular architectures with tailored properties. The tetrahydropyran (B127337) ring is a common feature in many natural products and bioactive molecules, and methods for its synthesis are well-developed. chemicalbook.comorganic-chemistry.org

The sulfone group can serve as a versatile handle for further functionalization. For example, the Julia-Kocienski olefination is a powerful method for carbon-carbon double bond formation that utilizes sulfones. This reaction could be employed to elaborate the structure of molecules derived from this compound. The development of methods for the asymmetric synthesis of chiral sulfones has been a significant area of research, as these compounds are key components in many pharmaceuticals. rsc.orgresearchgate.net

The design of protease inhibitors has shown that incorporating tetrahydropyran and tetrahydrofuran (B95107) moieties can lead to potent therapeutic agents. nih.gov The specific stereochemistry and functionality of building blocks are crucial for achieving high binding affinity and selectivity. The availability of enantiopure this compound could therefore enable the synthesis of novel and complex bioactive molecules.

Future Research Avenues in Sulfonylated Oxane Derivatives

The field of sulfonylated oxane derivatives, including this compound, is ripe for exploration, with several promising research avenues.

Exploration in Asymmetric Catalysis: A significant area for future research will be the systematic investigation of this compound and its enantiomers as chiral ligands or building blocks in asymmetric catalysis. The development of novel catalytic systems based on this scaffold could lead to new and efficient methods for the synthesis of enantiomerically pure compounds. Research into axially chiral sulfonic acids has demonstrated their potential in Brønsted acid catalysis. nih.gov

Development of Novel Multicomponent Reactions: Designing new MCRs that specifically utilize the unique reactivity of this compound is another promising direction. This could lead to the rapid and efficient synthesis of diverse libraries of complex molecules with potential biological activity. The use of sulfur dioxide in multicomponent reactions to access chiral sulfones with all-carbon quaternary stereocenters is a testament to the innovation in this area. rsc.org

Synthesis of Bioactive Molecules: Given the prevalence of both the tetrahydropyran ring and the sulfone group in pharmaceuticals, a major focus of future research will likely be the incorporation of this compound into the synthesis of novel drug candidates. Its bifunctional nature allows for diverse derivatization, enabling the creation of a wide range of molecular architectures for screening against various biological targets. Recent advances in the synthesis of cyclic sulfone compounds with potential biological activity highlight the importance of this class of molecules. nih.gov

Material Science Applications: The properties of the sulfone group, such as its polarity and thermal stability, suggest that derivatives of this compound could find applications in material science. For instance, fluorinated derivatives of related compounds like sulfolane (B150427) have been studied for their electrochemical properties. nih.gov Future work could explore the synthesis of polymers or functional materials derived from this building block.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.